molecular formula C9H7FN2O B13492222 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one

6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B13492222
M. Wt: 178.16 g/mol
InChI Key: VGCFTLVYHFJNLB-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a fluorine atom and a methyl group in the structure of this compound enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as solvent choice, temperature, and reaction time is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinazolinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

  • 7-Fluoro-6-methyl-3,4-dihydroquinazolin-4-one
  • 7-Fluoro-6-methoxy-2-methyl-3,4-dihydroquinazolin-4-one
  • 6-Nitroquinazolin-4(3H)-one

Comparison: 6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to similar compounds. Additionally, the methyl group contributes to its lipophilicity, influencing its interaction with biological membranes and targets .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

6-fluoro-5-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H7FN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)

InChI Key

VGCFTLVYHFJNLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC=N2)F

Origin of Product

United States

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